Chloropropylate-d7
Description
Overview of Chloropropylate (B1668851) as a Parent Compound in Historical Research Contexts
Chloropropylate is a non-systemic acaricide, a type of pesticide that targets mites and ticks. herts.ac.uknih.gov It belongs to the bridged diphenyl group of acaricides and functions by inhibiting mitochondrial ATP synthase. herts.ac.uksemanticscholar.org First synthesized in the early 1950s, it was later re-evaluated and found to be effective against mite strains that had developed resistance to other pesticides. scispace.comnih.gov Historically, it was used on a variety of agricultural crops, including fruit, vegetables, cotton, and tea. herts.ac.uk While its use has been discontinued (B1498344) in many regions, its chemical structure and past application make it a relevant subject for environmental and toxicological research. herts.ac.uknih.gov
Rationale for Research Focus on Chloropropylate-d7
The focus on deuterated variants of compounds like Chloropropylate stems from the need for highly precise analytical tools to study their behavior and impact.
The incorporation of deuterium (B1214612) into a molecule like Chloropropylate creates a powerful tool for advanced chemical research. The C-D bond is stronger than the C-H bond, which can lead to a "kinetic isotope effect" where the deuterated compound reacts more slowly. wikipedia.org This effect can be exploited to study reaction mechanisms in detail. symeres.com Furthermore, the distinct mass of the deuterated molecule allows for its unambiguous detection in complex mixtures. wikipedia.org
This compound, with seven deuterium atoms replacing seven hydrogen atoms, offers significant advantages for isotopic tracing. This high level of deuteration provides a substantial mass shift, making it easily distinguishable from the parent compound in mass spectrometry. This is crucial for its use as an internal standard in quantitative studies and for tracking its environmental fate and degradation pathways with high sensitivity and specificity. iaea.orgnih.gov The stability of the deuterium labels, when placed on non-exchangeable positions, ensures the integrity of the tracer throughout the analytical process. acanthusresearch.com
Properties
Molecular Formula |
C₁₇H₉D₇Cl₂O₃ |
|---|---|
Molecular Weight |
346.26 |
Synonyms |
4-Chloro-α-(4-chlorophenyl)-α-hydroxybenzeneacetic Acid 1-Methylethyl Ester-d7; 4,4’-Dichlorobenzilic Acid Isopropyl Ester-d7; Acaralate-d7; ENT 26999-d7; Isopropyl 4,4’-Dichlorobenzilate-d7; Rospin-d7; Rospine-d7; |
Origin of Product |
United States |
Synthesis and Characterization of Chloropropylate D7 for Research Applications
Methodologies for the Isotopic Synthesis of Chloropropylate-d7
The synthesis of this compound involves the introduction of seven deuterium (B1214612) atoms into the isopropyl group of the chloropropylate (B1668851) molecule. This is typically achieved through a multi-step process starting with deuterated precursors.
The most common strategy for the synthesis of this compound is the esterification of 4,4'-dichlorobenzilic acid with deuterated isopropanol (B130326) (isopropanol-d8). However, to achieve the desired d7 labeling, isopropanol-d7 (B122902) is the ideal starting material. A plausible synthetic route is outlined below:
Preparation of Isopropanol-d7: A common method for preparing deuterated alcohols is the reduction of the corresponding ketone with a deuterated reducing agent. In this case, acetone (B3395972) can be reduced using a reagent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) in an appropriate aprotic solvent. To achieve hepta-deuteration, deuterated acetone (acetone-d6) would be reduced with a deuterated hydride source.
Esterification: The pivotal step is the Fischer-Speier esterification of 4,4'-dichlorobenzilic acid with the synthesized isopropanol-d7. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), and involves heating the reactants to drive the equilibrium towards the formation of the ester, this compound.
An alternative pathway could involve a nucleophilic substitution reaction where the sodium salt of 4,4'-dichlorobenzilic acid reacts with 2-bromopropane-d7.
Achieving high deuteration efficiency and selectivity is paramount in the synthesis of isotopic standards. Key considerations for optimization include:
Purity of Deuterated Precursors: The isotopic purity of the starting materials, particularly the isopropanol-d7, directly influences the isotopic purity of the final product. High-purity deuterated solvents and reagents are essential. mdpi.com
Reaction Conditions: Control of reaction parameters such as temperature, reaction time, and catalyst concentration is crucial to prevent H/D exchange reactions, where deuterium atoms are lost and replaced by hydrogen atoms from the reaction environment. Using deuterated acids or bases as catalysts can minimize this exchange.
Purification Methods: Post-synthesis purification, typically through column chromatography or recrystallization, is necessary to remove any unreacted starting materials, byproducts, and isotopologues with lower deuterium incorporation.
Spectroscopic and Chromatographic Techniques for Structural Confirmation of this compound
Comprehensive analytical characterization is required to confirm the identity, isotopic enrichment, and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the successful incorporation of deuterium. wikipedia.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the isopropyl methine proton and the two methyl groups should be significantly diminished or absent, confirming the replacement of hydrogen with deuterium at these positions. The integration of the remaining aromatic protons can be used as a reference.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. The ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of deuterium incorporation, providing definitive evidence of deuteration. nih.govnih.gov
¹³C NMR (Carbon-13 NMR): The signals for the carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the non-deuterated compound. cdnsciencepub.com
Table 1: Hypothetical ¹H NMR Data Comparison for Chloropropylate and this compound
| Assignment | Chloropropylate (δ, ppm) | This compound (δ, ppm) | Comment |
| Isopropyl-CH₃ | ~1.25 (d, 6H) | Signal absent or significantly reduced | Confirms deuteration of methyl groups |
| Isopropyl-CH | ~5.10 (sept, 1H) | Signal absent or significantly reduced | Confirms deuteration of methine group |
| Aromatic-H | ~7.40 (m, 8H) | ~7.40 (m, 8H) | Serves as an internal reference |
| Hydroxyl-OH | ~4.0 (s, 1H) | ~4.0 (s, 1H) | Unaffected by deuteration |
Mass spectrometry (MS) is the primary technique for determining the molecular weight and assessing the isotopic purity of this compound. nih.gov
When coupled with a chromatographic separation method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information. ekb.eg The mass spectrum of this compound will show a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart, corresponding to the mass of the incorporated deuterium atoms. The isotopic distribution of the molecular ion cluster can be analyzed to calculate the percentage of deuteration.
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M]+ Peak (m/z) |
| Chloropropylate | C₁₇H₁₆Cl₂O₃ | 338.048 | 338 |
| This compound | C₁₇H₉D₇Cl₂O₃ | 345.091 | 345 |
Chromatographic techniques are essential for determining the chemical purity of the synthesized this compound, ensuring it is free from starting materials and non-target byproducts. fao.org
Gas Chromatography (GC): GC, often equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of semi-volatile compounds like chloropropylate. news-medical.netnih.gov A single, sharp peak at the expected retention time indicates a high degree of chemical purity. The use of a standard reference material for chloropropylate allows for precise determination of the retention time. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another powerful technique for purity assessment. A chromatogram showing a single major peak at the characteristic retention time for chloropropylate would confirm the purity of the synthesized compound.
The combination of these chromatographic and spectroscopic methods provides a comprehensive characterization of the synthesized this compound, confirming its structure, isotopic enrichment, and chemical purity, thereby validating its suitability as an internal standard for quantitative analysis.
Advanced Analytical Methodologies Utilizing Chloropropylate D7
Role of Chloropropylate-d7 as an Internal Standard in Quantitative Analysis
This compound serves as an invaluable tool in quantitative analysis, primarily as an internal standard. Its application helps to correct for variations in analytical procedures, thereby enhancing the accuracy and precision of the results.
Principles of Internal Standardization in High-Precision Quantification
Internal standardization is a widely used calibration technique in analytical chemistry to compensate for the loss of analyte during sample preparation and analysis. lcms.cz An internal standard is a compound that is chemically similar to the analyte but is not expected to be present in the sample. A known amount of the internal standard is added to both the calibration standards and the unknown samples. The ratio of the analyte signal to the internal standard signal is then plotted against the analyte concentration to create a calibration curve.
The key principle is that the internal standard experiences similar effects as the analyte during extraction, derivatization, and chromatographic analysis. nih.gov Therefore, any variations in these steps will affect both the analyte and the internal standard to a similar extent, leaving the ratio of their signals relatively constant. Deuterated analogs of the target analyte, such as this compound for Chloropropylate (B1668851), are considered the gold standard for internal standards because their physicochemical properties are nearly identical to the native compound. lcms.cz This similarity ensures that they co-elute or have very similar retention times in chromatography and exhibit similar ionization efficiency in mass spectrometry, leading to highly accurate quantification. nih.gov
The use of an internal standard like this compound is particularly crucial in complex matrices, such as food and environmental samples, where matrix effects can significantly impact the analytical signal. lcms.czhpc-standards.com
Evaluation of Matrix Effects in the Presence of this compound
Matrix effects, which can cause either signal enhancement or suppression, are a major challenge in the analysis of pesticide residues in complex samples like fruits, vegetables, and soil. mdpi.comanalchemres.org These effects arise from co-extracted compounds from the sample matrix that can interfere with the ionization of the target analyte in the mass spectrometer source. mdpi.com
The use of an isotopically labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. lcms.cz Since this compound has a very similar chemical structure and behavior to Chloropropylate, it is affected by the matrix in a nearly identical way. lcms.cz By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix can be significantly reduced.
Studies have shown that for many pesticides, strong matrix effects are common across various food commodities. mdpi.com For instance, in the analysis of over 200 pesticides in apples and grapes, a strong signal enhancement was observed for a majority of the analytes. mdpi.com Conversely, in matrices like spelt kernels and sunflower seeds, strong signal suppression was predominant. mdpi.com The use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract, is another approach to compensate for matrix effects. mdpi.comlcms.cz However, the addition of an internal standard like this compound provides an extra layer of quality control and can often lead to more accurate results, especially when dealing with highly variable matrices. lcms.cz
The effectiveness of using a deuterated internal standard to correct for matrix effects has been demonstrated in various studies. For example, in the analysis of pesticides in different cannabis matrices, the use of deuterated analogs as internal standards significantly improved the accuracy of quantification, with the percent relative standard deviation (%RSD) between different matrices dropping to under 15% when using an area ratio calculation with the internal standard. lcms.cz
Table 1: Impact of Internal Standard on Quantitative Accuracy in Different Matrices
| Analyte | Matrix | Without Internal Standard (%RSD) | With Deuterated Internal Standard (%RSD) |
| Imidacloprid | Cannabis Flower | > 50% | < 15% |
| Myclobutanil | Cannabis Concentrate | > 40% | < 15% |
| Spiromesifen | Edible Product | > 60% | < 20% |
| This table is illustrative and based on findings for similar pesticide analyses where deuterated internal standards were used to correct for matrix effects. Specific data for this compound was not available in the provided search results. lcms.cz |
Chromatographic Separation Techniques for Chloropropylate and its Analytes
The separation of Chloropropylate from other compounds in a sample is a critical step before its detection and quantification. Various chromatographic techniques are employed for this purpose, with gas chromatography and liquid chromatography being the most common.
Gas Chromatography (GC) Method Development for Deuterated Compounds
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like organochlorine pesticides. nih.gov When coupled with a mass spectrometer (GC-MS or GC-MS/MS), it provides high selectivity and sensitivity. nih.gov
The development of a GC method for deuterated compounds like this compound involves optimizing several parameters, including the choice of the capillary column, temperature program, and injection technique. For organochlorine pesticides, columns with a 5% phenyl-arylene stationary phase, such as the Zebron ZB-5MSPLUS, have shown excellent performance in terms of peak shape and separation. windows.net
A key aspect of using deuterated internal standards in GC is their retention time relative to the non-deuterated analyte. Typically, deuterated compounds elute slightly earlier than their protiated counterparts due to the slightly lower boiling point of the deuterated species. nih.gov This small difference in retention time allows for their chromatographic separation and individual detection by the mass spectrometer.
Method 8081B from the U.S. Environmental Protection Agency (EPA) provides guidance on the analysis of organochlorine pesticides by gas chromatography and suggests suitable columns and conditions. epa.gov For instance, a DB-5 column can be used, though it may have co-elution issues for some pesticide combinations. epa.gov The method also highlights the importance of checking for the degradation of sensitive compounds like DDT and endrin (B86629) in the injector port. epa.gov While not specifically mentioning this compound, the principles of method development are directly applicable.
A study on the determination of 12 pesticide residues in tea, including Chloropropylate, utilized GC-MS/MS and established an optimized workflow for their simultaneous detection. mdpi.com Such multi-residue methods rely on the unique mass transitions of each compound for identification and quantification, where a deuterated internal standard would provide enhanced accuracy. mdpi.com
Table 2: Example GC Conditions for Organochlorine Pesticide Analysis
| Parameter | Condition |
| Column | Zebron ZB-5MSPLUS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Splitless, 250 °C |
| Oven Program | 60 °C (1 min hold), ramp at 25 °C/min to 150 °C, ramp at 5 °C/min to 250 °C, ramp at 10 °C/min to 320 °C (5 min hold) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Detector | Mass Spectrometer (MS) |
| This table represents typical GC conditions for pesticide analysis and is not specific to a single published method for this compound. windows.net |
Liquid Chromatography (LC) Methodologies
Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a dominant technique for pesticide residue analysis due to its applicability to a wider range of compounds, including those that are thermally labile or less volatile. lcms.czlcms.cz
For the analysis of Chloropropylate and its deuterated internal standard, a reversed-phase LC method would typically be employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. ajol.infomdpi.com
The use of a deuterated internal standard like this compound in LC-MS/MS is crucial for accurate quantification, as it co-elutes with the native analyte and experiences the same matrix effects and ionization suppression or enhancement. lcms.cz The mass spectrometer can easily distinguish between the two compounds based on their different masses.
A study on the analysis of 244 pesticides in black tea and orange matrices using an improved LC/TQ system demonstrated the excellent quantification performance for a wide range of pesticides, highlighting the importance of such methodologies for complex food samples. lcms.cz While Chloropropylate was not explicitly listed in this particular study, the methodology is directly transferable.
Table 3: Example LC-MS/MS Parameters for Pesticide Analysis
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |
| Gradient | A time-programmed gradient from low to high percentage of organic solvent |
| Flow Rate | 0.3 - 0.5 mL/min |
| MS Detector | Triple Quadrupole (QqQ) |
| Ionization | Electrospray Ionization (ESI), positive and/or negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| This table outlines typical parameters for LC-MS/MS analysis of pesticides and is not from a specific method for this compound. lcms.czmdpi.com |
Thin-Layer Chromatography (TLC) Method Adaptation
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as screening and reaction monitoring. sigmaaldrich.comwikipedia.org It involves spotting the sample onto a plate coated with a thin layer of adsorbent (the stationary phase), and developing the plate in a chamber with a suitable solvent (the mobile phase). umich.edu
While TLC is less common for high-precision quantitative analysis compared to GC and LC, it can be adapted for such purposes. The separation of Chloropropylate could be achieved on silica (B1680970) gel plates, a polar adsorbent, using a non-polar mobile phase. umich.edu The presence of the probable metabolite of Chloropropylate, dichlorobenzilic acid, has been demonstrated in dog urine using thin-layer chromatography. nih.gov
For quantitative analysis using TLC, a densitometer is used to measure the intensity of the spots. The use of a deuterated internal standard like this compound would be challenging to differentiate from the native compound using standard TLC visualization techniques, as they would have very similar Rf values. However, if the TLC plate is coupled to a mass spectrometer (TLC-MS), the two compounds could be distinguished based on their mass-to-charge ratios.
A study on the validation of TLC methods for pesticide residue analysis compiled Rf values for numerous pesticides in various solvent systems, providing a valuable resource for method development. iaea.org For Chloropropylate, an Rf value of 0.08 was reported in one of the tested systems. iaea.org
Table 4: Reported TLC Data for Chloropropylate
| Compound | Elution System 1 (Rf) | Elution System 2 (Rf) | Elution System 3 (Rf) | Elution System 4 (Rf) | Mean Rf |
| Chloropropylate | 0.08 | 0.08 | 0.08 | 0.08 | 0.029 |
| Data from a study on the validation of thin-layer chromatographic methods for pesticide residue analysis. iaea.org |
Mass Spectrometric Detection and Quantification of this compound
Mass spectrometry (MS) is a powerful analytical technique used for the detection and quantification of chemical compounds. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), it provides high sensitivity and selectivity for the analysis of complex mixtures.
Tandem Mass Spectrometry (MS/MS) Applications
Tandem mass spectrometry (MS/MS) is a highly selective and sensitive technique widely used for the trace analysis of pesticides in various matrices. phenomenex.comnih.gov In a typical MS/MS application for pesticide residue analysis, specific precursor-to-product ion transitions are monitored for both the target analyte and the internal standard, this compound. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and enhances the signal-to-noise ratio. nih.gov The use of isotopically labeled internal standards like this compound is essential in LC-MS/MS methods to ensure accurate quantification, especially when dealing with complex matrices that can cause ion suppression or enhancement. mdpi.commdpi.com
Table 1: Illustrative GC-MS/MS Parameters for Chloropropylate Analysis
| Parameter | Setting |
| Gas Chromatography (GC) | |
| Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) |
| Injection Mode | Splitless |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 70°C (1 min), ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometry (MS/MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| MRM Transitions (Example) | Precursor Ion (m/z) -> Product Ion (m/z) |
This table presents typical starting parameters for method development and may require optimization based on the specific instrument and matrix.
High-Resolution Mass Spectrometry (HRMS) for Enhanced Selectivity
High-resolution mass spectrometry (HRMS) offers a significant advantage over traditional quadrupole mass spectrometry by providing highly accurate mass measurements, which allows for the determination of the elemental composition of ions. phenomenex.com This capability is particularly valuable for the unambiguous identification of analytes in complex samples. researchgate.net Techniques like time-of-flight (TOF) and Orbitrap mass analyzers can achieve mass resolutions high enough to differentiate between compounds with the same nominal mass but different elemental formulas. researchgate.net When analyzing for this compound, HRMS can effectively discriminate it from co-eluting matrix components, thereby improving the selectivity and accuracy of the analysis. nih.gov This is especially beneficial in non-targeted screening approaches where a large number of potential contaminants are being investigated. phenomenex.comresearchgate.net
Ionization Techniques and Fragmentation Patterns of this compound
The choice of ionization technique is critical in mass spectrometry as it influences the type and abundance of ions produced. For the analysis of organochlorine pesticides like chloropropylate and its deuterated standard, electron ionization (EI) and electrospray ionization (ESI) are commonly employed. libretexts.orgshimadzu.euwaters.com
Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the analyte, often resulting in extensive fragmentation. waters.comemory.edu The resulting mass spectrum contains a molecular ion peak and a series of fragment ions that create a unique fingerprint for the compound. The fragmentation pattern of Chloropropylate would be similar to its non-deuterated form, with characteristic losses of functional groups. For instance, the fragmentation of chloropropylate under EI conditions would likely involve the cleavage of the ester bond and the loss of the isopropyl group, as well as fragmentation of the dichlorophenyl rings. The deuterons on the isopropyl group of this compound would lead to a 7-dalton mass shift in the corresponding fragment ions, allowing for its clear differentiation from the native compound.
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or adduct ions with minimal fragmentation. shimadzu.euemory.edu ESI is particularly suitable for LC-MS analysis of polar and thermally labile compounds. mdpi.com For this compound, ESI would likely generate a prominent [M+H]+ ion, which is often selected as the precursor ion in MS/MS experiments.
Understanding the fragmentation patterns is essential for selecting the appropriate precursor and product ions for MRM analysis in MS/MS, ensuring optimal sensitivity and selectivity. researchgate.net
Sample Preparation Techniques for this compound Analysis
Effective sample preparation is a critical step in achieving reliable and accurate results in trace-level analysis. The primary goal is to extract the analyte of interest from the sample matrix and remove interfering substances.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodology
The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices, particularly fruits and vegetables. eurl-pesticides.euresearchgate.netmz-at.de The procedure involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. researchgate.netwindows.net A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a small amount of sorbent (e.g., primary secondary amine - PSA) to remove matrix components like organic acids, sugars, and pigments. researchgate.netxn--untersuchungsmter-bw-nzb.de this compound, as an internal standard, is typically added to the sample at the beginning of the extraction process to compensate for any losses during these steps. nih.gov The resulting extract is clean enough for direct analysis by GC-MS/MS or LC-MS/MS. mdpi.comeurl-pesticides.eu
Table 2: Typical QuEChERS Procedure for Fruit and Vegetable Samples
| Step | Procedure |
| 1. Homogenization | A representative portion of the sample is homogenized. |
| 2. Extraction | 10-15 g of the homogenized sample is weighed into a centrifuge tube. Acetonitrile and the internal standard (this compound) are added. The tube is shaken vigorously. |
| 3. Partitioning | QuEChERS salts (e.g., MgSO4, NaCl) are added, and the tube is shaken again to induce phase separation. |
| 4. Centrifugation | The tube is centrifuged to separate the acetonitrile layer from the aqueous and solid phases. |
| 5. Dispersive SPE (d-SPE) Cleanup | An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., PSA, C18) and anhydrous MgSO4. The tube is vortexed and centrifuged. |
| 6. Analysis | The final extract is ready for injection into the GC-MS/MS or LC-MS/MS system. |
The specific salts and sorbents used may vary depending on the matrix and the target analytes.
Pressurized Fluid Extraction (PFE)
Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. nih.govchromatographyonline.commdpi.com The high temperature increases the extraction kinetics, while the high pressure keeps the solvent in its liquid state, allowing for efficient and rapid extractions with reduced solvent consumption compared to traditional methods like Soxhlet. chromatographyonline.comnih.govepa.gov PFE is suitable for the extraction of a wide range of organic compounds, including organochlorine pesticides, from environmental matrices such as soil and sediment. epa.gov this compound can be added to the sample or the extraction cell to serve as an internal standard, ensuring accurate quantification of the target analytes. The resulting extract may require further cleanup before instrumental analysis.
Table 3: General Pressurized Fluid Extraction (PFE) Parameters
| Parameter | Typical Range |
| Temperature | 50 - 200 °C |
| Pressure | 1000 - 2000 psi |
| Solvent | Acetone (B3395972), Hexane, Dichloromethane, or mixtures |
| Static Time | 5 - 10 minutes |
| Number of Cycles | 1 - 3 |
| Flush Volume | 30 - 60% of cell volume |
Optimal conditions for PFE are dependent on the analyte, matrix, and solvent system.
Investigation of Degradation Mechanisms in Environmental Matrices
The transformation and degradation of chloropropylate are governed by a combination of biological and non-biological processes. Research into these mechanisms involves studying its breakdown under different environmental conditions, such as the presence or absence of oxygen and exposure to sunlight.
Aerobic and Anaerobic Degradation Research
Comprehensive data on the aerobic biodegradation of chloropropylate in soil and water is limited. nih.gov However, insights can be drawn from studies on structurally similar compounds and specific microorganisms. For instance, chlorobenzilate, a compound analogous to chloropropylate, showed no significant theoretical biological oxygen demand over four weeks in an activated sludge test, suggesting slow aerobic degradation. nih.gov Based on the behavior of chlorobenzilate, it is anticipated that chloropropylate would also biodegrade in soil and water environments, though likely at a slow rate. nih.gov
Studies involving specific microorganisms have provided more direct evidence of chloropropylate's biodegradability. The yeast Rhodotorula gracilis has been shown to metabolize chloropropylate. nih.govnih.gov In one study, after a 10-day incubation period, 94.4% of the initial chloropropylate remained, with small amounts converted to metabolites. nih.govchemicalbook.com After 20 days, the amount of parent chloropropylate decreased to 84.4%, indicating a slow but steady degradation process under these specific aerobic conditions. nih.govchemicalbook.com
Regarding anaerobic degradation, available information suggests that chloropropylate may be resistant to breakdown in oxygen-depleted environments. nih.gov This stability was noted in a study where chloropropylate remained stable in ruminal fluid, an anaerobic medium. nih.gov
Photodecomposition Studies
Photodecomposition, or degradation by light, is another significant pathway for the environmental breakdown of pesticides. For chloropropylate, this process is particularly relevant in the atmosphere. The compound is expected to exist in both vapor and particulate phases in the ambient atmosphere. nih.gov Vapor-phase chloropropylate is subject to degradation through reactions with photochemically-produced hydroxyl radicals. nih.govsmolecule.com The estimated atmospheric half-life for this reaction is approximately 23 hours, indicating a relatively rapid breakdown in the air. nih.gov Particulate-phase chloropropylate may be removed from the atmosphere through wet and dry deposition. nih.gov While specific studies on the photodegradation of chloropropylate in water and soil are not extensively detailed in the available literature, its instability in strongly acidic or alkaline media suggests that hydrolysis, which can be influenced by environmental pH, also contributes to its degradation. smolecule.com
Identification and Characterization of Degradation Products of Chloropropylate
A crucial aspect of environmental fate studies is the identification of the chemical byproducts, or degradates, that are formed as the parent compound breaks down. These degradates may have their own distinct environmental behaviors and toxicological profiles.
Use of this compound to Elucidate Unknown Metabolites and Degradates
While specific studies detailing the use of this compound are not prevalent in publicly available literature, its role in environmental science is well-established by standard analytical methodologies. This compound is a deuterated form of chloropropylate, where seven hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. smolecule.com This isotopic labeling makes it an ideal internal standard or tracer for degradation studies. smolecule.com
In a typical environmental fate study, a sample (e.g., soil, water, or a biological matrix) is fortified with the non-labeled chloropropylate. A known quantity of this compound is also added. When the sample is analyzed, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the mass spectrometer can distinguish between the non-labeled compound and its deuterated counterpart based on their mass difference.
This technique is invaluable for:
Accurate Quantification: It corrects for any loss of the target analyte during sample extraction and processing, leading to more accurate concentration measurements.
Metabolite Identification: As the labeled chloropropylate degrades, it forms labeled metabolites. These deuterated degradates produce unique signals in the mass spectrum, allowing researchers to definitively trace their origin back to the parent compound and distinguish them from naturally occurring substances in the complex environmental matrix. This helps in the discovery and confirmation of previously unknown degradation pathways.
Structural Elucidation of Major and Minor Degradation Products
Through various studies, several key degradation products of chloropropylate have been identified. The elucidation of their chemical structures has been accomplished using analytical techniques such as mass spectrometry, which provides information on molecular weight and fragmentation, and co-chromatography, which compares the analytical behavior of an unknown substance to that of a known standard. nih.gov
The primary degradation pathway involves the hydrolysis of the ester linkage in the chloropropylate molecule. nih.govcdnsciencepub.com This leads to the formation of two principal metabolites:
4,4'-dichlorobenzilic acid (DCBA): This product results from the initial hydrolysis step. nih.govnih.gov
4,4'-dichlorobenzophenone (B107185) (DBP): This ketone is formed through the subsequent decarboxylation and dehydrogenation of 4,4'-dichlorobenzilic acid. nih.govnih.govscispace.com
In microbial degradation studies using Rhodotorula gracilis, both DCBA and DBP were identified as metabolites, along with carbon dioxide. nih.govnih.gov Similarly, metabolism studies in rats and cows also identified 4,4'-dichlorobenzilic acid as a major metabolite. nih.govinchem.org Research on rat hepatic enzymes has further identified p-chlorobenzoic acid as an end product of metabolism. nih.govcdnsciencepub.com
The following table summarizes the major degradation products of chloropropylate identified in various studies.
| Degradation Product | Chemical Formula | Precursor Reaction | Study Type |
| 4,4'-dichlorobenzilic acid | C₁₄H₁₀Cl₂O₃ | Hydrolysis | Microbial, Animal Metabolism nih.govnih.gov |
| 4,4'-dichlorobenzophenone | C₁₃H₈Cl₂O | Decarboxylation/Dehydrogenation of DCBA | Microbial, Animal Metabolism nih.govnih.gov |
| p-chlorobenzoic acid | C₇H₅ClO₂ | Cleavage of ester linkage and further degradation | In-vitro (Rat Hepatic Enzymes) nih.govcdnsciencepub.com |
| Carbon Dioxide | CO₂ | Mineralization | Microbial nih.govnih.gov |
Environmental Distribution and Persistence Research
Research into the environmental distribution and persistence of chloropropylate indicates that it is a persistent compound. inchem.org Its chemical properties influence how it moves and accumulates in the environment.
With a moderate water solubility and an estimated Koc value of 1,200, chloropropylate released into water is expected to adsorb to suspended solids and sediment. nih.gov Its estimated bioconcentration factor (BCF) of 170 suggests a high potential for accumulation in aquatic organisms. nih.gov
Chloropropylate is relatively stable to hydrolysis at neutral pH but breaks down more readily under acidic or alkaline conditions. nih.gov When applied to crops like apples, residues have been found to remain primarily on the outer surface of the fruit, with no detectable amounts of the parent compound or its main degradate, 4,4'-dichlorobenzilic acid, found in the pulp. inchem.org
The following table summarizes key data related to the environmental persistence of chloropropylate.
| Parameter | Value/Description | Environmental Compartment | Significance |
| Atmospheric Half-life | ~23 hours (vapor phase) | Air | Indicates relatively rapid degradation in the atmosphere via photodecomposition. nih.gov |
| Bioconcentration Factor (BCF) | Estimated at 170 | Aquatic Organisms | Suggests a high potential to accumulate in fish and other aquatic life. nih.gov |
| Soil Adsorption Coefficient (Koc) | Estimated at 1,200 | Soil/Sediment | Indicates that it will be moderately immobile in soil and will tend to adsorb to organic matter. nih.gov |
| Hydrolysis | Stable at neutral pH; less stable in acidic/alkaline conditions | Water | pH-dependent degradation is a relevant fate process. nih.gov |
Conclusion
Chloropropylate-d7 exemplifies the critical role of deuterated compounds in modern scientific research. Its utility as an internal standard in quantitative analysis ensures the accuracy and reliability of data, particularly in complex matrices. Furthermore, its application as an isotopic tracer provides invaluable insights into the environmental fate and metabolic pathways of its parent compound, Chloropropylate (B1668851). The synthesis and characterization of such labeled compounds require a high degree of chemical expertise, but the resulting tools are indispensable for advancing our understanding in analytical chemistry, environmental science, and toxicology. As analytical instrumentation continues to improve in sensitivity, the demand for high-purity, strategically labeled compounds like this compound will undoubtedly continue to grow.
Metabolic Pathway Elucidation of Chloropropylate in Non Human Biological Systems with Chloropropylate D7
Biotransformation Studies in In Vitro Non-Human Systems
In vitro systems are instrumental in isolating and characterizing the specific enzymatic processes involved in the metabolism of foreign compounds. The use of Chloropropylate-d7 in such systems would enable researchers to meticulously map the initial steps of biotransformation without the complexities of a whole organism.
By using this compound, researchers could accurately trace the breakdown of the parent molecule and identify the resulting metabolites through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This would help in identifying the specific enzymes and metabolic pathways, such as hydrolysis or oxidation, that microbes employ to detoxify the compound. For instance, the cleavage of the ester linkage, a likely initial step, would result in deuterated 4,4'-dichlorobenzilic acid, which could be readily distinguished from endogenous compounds in the culture medium. Fungi, with their robust extracellular enzymatic systems, are known to degrade a wide range of organochlorine pesticides and would be key organisms to study in this context. nih.govmdpi.comnih.gov
Table 1: Hypothetical Enzymatic Degradation Products of this compound in Microbial Cultures
| Putative Metabolite | Metabolic Reaction |
| 4,4'-Dichlorobenzilic acid-d7 | Ester hydrolysis |
| 4,4'-Dichlorobenzophenone-d7 | Oxidation |
This table is illustrative and based on known metabolic pathways of similar compounds.
Liver preparations, such as microsomes and S9 fractions, are standard tools in toxicology to study the metabolism of foreign compounds by hepatic enzymes. nih.govbioivt.comresearchgate.netxenometrix.ch These preparations contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 monooxygenases (CYPs) and carboxylesterases. cdnsciencepub.com
Studies on the metabolism of chloropropylate (B1668851) in rat liver preparations have indicated that the microsomal and nuclear supernatant fractions are the most active in its degradation. cdnsciencepub.com The primary and rate-limiting step is the cleavage of the ester linkage by carboxylesterases. cdnsciencepub.com The use of this compound in these assays would allow for a more definitive identification and quantification of the metabolites formed. For example, the formation of deuterated p-chlorobenzoic acid would confirm this metabolic pathway. cdnsciencepub.com
Research has shown that chlorobenzilate, a closely related compound, is metabolized more readily than chloropropylate by rat hepatic enzymes. cdnsciencepub.com The major identified metabolite for chloropropylate in these systems was 4,4'-dichlorobenzophenone (B107185) (DBP). nih.gov After a 4-hour incubation, a significant portion of the parent compound remained, indicating a relatively slower metabolism compared to other acaricides. nih.gov
Table 2: In Vitro Metabolism of Chloropropylate in Rat Liver Preparations
| Liver Fraction | Key Enzymes | Major Metabolite Identified | Reference |
| Microsomal Fraction | Carboxylesterases, Cytochrome P450 | 4,4'-Dichlorobenzophenone | cdnsciencepub.comnih.gov |
| Nuclear Supernatant | Carboxylesterases | 4,4'-Dichlorobenzophenone | cdnsciencepub.comnih.gov |
The application of this compound would be particularly advantageous in distinguishing between metabolites formed through different oxidative pathways and in identifying minor metabolites that might otherwise go undetected.
Tracer Studies in Whole Non-Human Organisms
Tracer studies in whole organisms provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of this compound as a tracer would facilitate the generation of precise ADME data in various non-human organisms.
Chloropropylate is an acaricide, making its metabolic fate in target organisms like mites and other insects a key area of investigation. Studies have shown that spider mites and houseflies metabolize chloropropylate into several products. nih.gov The use of this compound would be invaluable in confirming the identity of these metabolites and in understanding the mechanisms of resistance, which often involve enhanced metabolism.
The identified metabolites in spider mites and houseflies include chlorine-containing analogs of benzilic acid, benzhydrol, benzophenone, and benzoic acid. nih.gov A study using this compound would enable researchers to create a detailed metabolic map and quantify the flux through different detoxification pathways, providing insights into the compound's efficacy and the potential for resistance development.
Table 3: Reported Metabolites of Chloropropylate in Insects and Mites
| Organism | Identified Metabolites | Reference |
| Spider Mites | 4,4'-Dichlorobenzilic acid, 4,4'-Dichlorobenzhydrol, 4,4'-Dichlorobenzophenone, p-Chlorobenzoic acid | nih.gov |
| Houseflies | 4,4'-Dichlorobenzilic acid, 4,4'-Dichlorobenzhydrol, 4,4'-Dichlorobenzophenone, p-Chlorobenzoic acid | nih.gov |
Understanding the metabolism of pesticides in livestock is crucial for assessing the potential for residues in meat and milk. Studies using radiolabeled chloropropylate have been conducted in rats and cows.
In rats, after oral administration of ¹⁴C-chloropropylate, the radioactivity was primarily excreted in the feces of males (75%) and a more balanced excretion in feces (49%) and urine (31%) of females. nih.gov The majority of the dose was eliminated within 48 hours. nih.gov
In cows fed chloropropylate, the major route of elimination was via the urine, accounting for over 80% of the total dose. nih.gov The primary identified metabolite was 4,4'-dichlorobenzilic acid, with a significant portion present as unidentified conjugates. nih.gov Chloropropylate was found to be stable in rumen fluid but was decomposed in the supernatant fraction of beef liver. nih.gov
The use of this compound in such studies would greatly aid in the identification of these unknown conjugates through high-resolution mass spectrometry, providing a more complete picture of the metabolic fate of the compound in livestock.
Table 4: Excretion and Metabolism of Chloropropylate in Livestock
| Animal | Primary Route of Excretion | Major Identified Metabolites | Reference |
| Rat (Male) | Feces | Not specified in detail | nih.gov |
| Rat (Female) | Feces and Urine | Not specified in detail | nih.gov |
| Cow | Urine | 4,4'-Dichlorobenzilic acid, Unidentified conjugates | nih.gov |
The uptake and translocation of pesticides in plants are critical factors determining their efficacy and the potential for residues in food crops. While specific studies on the uptake of this compound are not available, the principles of pesticide uptake in plants are well-established. researchgate.netresearchgate.net
A study using this compound would involve applying the compound to the soil or foliage of crop plants and then analyzing different plant tissues (roots, stems, leaves, and fruits) over time. This would allow for the determination of the root concentration factor (RCF), translocation factor (TF), and the identification of metabolites formed within the plant. The high sensitivity of mass spectrometry would enable the detection of very low concentrations of the deuterated compound and its metabolites, providing a detailed understanding of its systemic behavior in plants. Such studies are crucial for assessing potential dietary exposure and for developing strategies to minimize pesticide residues in agricultural products.
Identification and Quantification of Metabolites using this compound
The accurate identification and quantification of metabolites are fundamental to mapping the metabolic fate of a xenobiotic. This compound, a deuterated analog of the parent compound, serves as an ideal internal standard for these analytical procedures. Its chemical properties are nearly identical to those of chloropropylate, yet its increased mass allows it to be distinguished by mass spectrometry. This distinction is pivotal for correcting variations that can occur during sample preparation and analysis.
Application of Co-chromatography with Deuterated Standards
Co-chromatography is a technique where a sample is analyzed alongside a known standard. When using this compound, it is introduced into the biological sample extract prior to chromatographic separation. In techniques like liquid chromatography (LC) or gas chromatography (GC), the deuterated standard is expected to co-elute, or elute at a very similar retention time, with the non-labeled chloropropylate and its metabolites. nih.govnih.gov This co-elution is a key indicator for the presence of the analyte of interest.
The primary advantage of using a deuterated standard like this compound is its ability to compensate for matrix effects. lcms.cz Complex biological samples can contain various substances that may interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the analyte. Since the deuterated internal standard behaves almost identically to the analyte in the chromatographic system and is affected by the matrix in the same way, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to more accurate quantification. lcms.czcdc.gov
Mass Spectrometry for Metabolite Profiling and Identification
Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is a powerful tool for identifying and quantifying metabolites. nih.gov In a typical workflow for metabolite profiling of chloropropylate using this compound, the sample extract containing the deuterated standard is injected into the LC-MS/MS system.
The mass spectrometer is set to monitor specific mass-to-charge (m/z) ratios corresponding to chloropropylate, its expected metabolites, and this compound. The distinct mass of the deuterated standard allows for its unambiguous detection alongside the unlabeled compounds. By comparing the fragmentation patterns of the detected metabolites with those of the parent compound and known standards, their chemical structures can be elucidated.
For quantification, a calibration curve is generated using known concentrations of unlabeled chloropropylate and its metabolites, with a fixed concentration of this compound added to each standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. This curve is then used to determine the concentration of the metabolites in the biological samples based on their measured peak area ratios to this compound. cdc.gov
Table 1: Identified Metabolites of Chloropropylate in Non-Human Biological Systems
This table presents the primary metabolites of chloropropylate that have been identified in various non-human organisms. The use of this compound as an internal standard is crucial for the accurate quantification of these metabolites during analysis.
| Metabolite Name | Chemical Formula | Organism(s) in which Identified |
| 4,4'-Dichlorobenzilic acid | C₁₄H₁₀Cl₂O₃ | Rhodotorula gracilis (yeast), Spider mites, House flies, Cattle nih.govnih.govnih.gov |
| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | Rhodotorula gracilis (yeast), Spider mites, House flies, Rat liver preparations nih.govnih.govnih.gov |
| 4,4'-Dichlorobenzhydrol | C₁₃H₁₀Cl₂O | Spider mites, House flies nih.gov |
| p-Chlorobenzoic acid | C₇H₅ClO₂ | Rat liver preparations nih.gov |
Pathways of Xenobiotic Metabolism in Non-Human Biological Systems
The metabolism of xenobiotics like chloropropylate in non-human organisms generally proceeds through a series of enzymatic reactions categorized into Phase I, Phase II, and Phase III.
Phase I: Modification
The initial phase of metabolism typically involves the introduction or exposure of functional groups on the xenobiotic molecule, making it more water-soluble and susceptible to further reactions. For chloropropylate, the primary Phase I reaction is hydrolysis of the isopropyl ester bond, catalyzed by esterase enzymes, to yield 4,4'-dichlorobenzilic acid. nih.gov
Further metabolism can occur through oxidation reactions, which are often mediated by the cytochrome P450 monooxygenase (CYP) enzyme system. mdpi.comscielo.br These enzymes are crucial in the detoxification of a wide range of foreign compounds. In the case of chloropropylate's metabolites, 4,4'-dichlorobenzilic acid can undergo oxidative decarboxylation to form 4,4'-dichlorobenzophenone. nih.gov
Phase II: Conjugation
In Phase II, the modified metabolites from Phase I are conjugated with endogenous molecules such as glutathione, sugars, or amino acids. This process, catalyzed by transferase enzymes, further increases the water solubility of the metabolites, facilitating their excretion. In studies with cows, a significant portion of the administered chloropropylate dose was excreted as unidentified conjugates of 4,4'-dichlorobenzilic acid. nih.govnih.gov
Phase III: Transport
Phase III involves the transport of the conjugated metabolites out of the cell, often into vacuoles for storage (in plants) or for elimination from the organism. This is an active process mediated by transport proteins.
The elucidation of these intricate pathways heavily relies on the precise data obtained from analytical methods that are significantly enhanced by the use of deuterated internal standards like this compound.
Emerging Research Directions and Future Perspectives for Chloropropylate D7
Novel Applications of Deuterated Chloropropylate (B1668851) in Analytical Science
The primary application of deuterated compounds like Chloropropylate-d7 is as internal standards in quantitative analysis, particularly in chromatography-mass spectrometry techniques. nih.govlcms.cztexilajournal.comclearsynth.commedchemexpress.com The use of a deuterated analogue of the analyte of interest is a well-established method to improve the accuracy and precision of analytical measurements by compensating for matrix effects and variations during sample preparation and analysis. lcms.cztexilajournal.com
Future applications are poised to move beyond simple quantification. The controlled introduction of this compound into environmental or biological systems can serve as a tracer to elucidate metabolic pathways and degradation processes. iaea.orgresearchgate.net By tracking the appearance of deuterated metabolites, researchers can gain a more precise understanding of how the parent compound is transformed under various conditions. This is particularly valuable in environmental fate studies, where understanding the persistence and transformation of pesticides is crucial. iaea.orgbattelle.org
Table 1: Potential Analytical Applications of this compound
| Application Area | Description | Analytical Technique(s) |
| Quantitative Analysis | Use as an internal standard for the accurate quantification of Chloropropylate in various matrices. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Metabolite Identification | Tracing the metabolic fate of Chloropropylate by identifying deuterated transformation products. | High-Resolution Mass Spectrometry (HRMS) |
| Environmental Fate Studies | Investigating the degradation pathways of Chloropropylate in soil, water, and biota. | Isotope Ratio Mass Spectrometry (IRMS) |
| Matrix Effect Compensation | Correcting for signal suppression or enhancement in complex samples like food or environmental extracts. lcms.czclearsynth.com | LC-MS/MS, GC-MS/MS |
Advanced Spectroscopic Techniques for Isotopic Analysis
Mass spectrometry (MS) is the cornerstone for the analysis of isotopically labeled compounds. clearsynth.com High-resolution mass spectrometry (HRMS) techniques, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) MS, offer the capability to resolve the isotopic fine structure of molecules, enabling the unambiguous identification of deuterated species even in complex mixtures. chemrxiv.org
Tandem mass spectrometry (MS/MS) is instrumental in structural elucidation. By subjecting the deuterated parent ion to fragmentation, specific patterns emerge that can confirm the location of the deuterium (B1214612) labels and help in the identification of unknown metabolites. spectroscopyonline.comnih.gov Moreover, advanced techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), while more commonly used for proteins, could be adapted to study the interaction of Chloropropylate with biological macromolecules, providing insights into its mechanism of action. spectroscopyonline.comnih.govnih.gov
Computational Chemistry Approaches for Predicting Chemical and Biological Fate
Computational chemistry offers powerful tools to predict the environmental and biological fate of pesticides like Chloropropylate. nih.gov By employing quantum mechanical calculations and molecular dynamics simulations, it is possible to model degradation pathways, predict the formation of metabolites, and estimate the toxicological properties of both the parent compound and its transformation products. nih.govoup.comresearchgate.netresearchgate.net
For this compound, computational models can be used to predict how the presence of deuterium might affect its degradation kinetics, a phenomenon known as the kinetic isotope effect. This information is valuable for interpreting data from isotopic tracing studies and for refining environmental fate models. nih.gov Machine learning algorithms, trained on large datasets of known pesticide degradation pathways, can also be employed to predict the likely transformation products of Chloropropylate in various environmental compartments. nih.gov
Table 2: Computational Tools in this compound Research
| Computational Approach | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Modeling reaction energetics and predicting degradation pathways. | Identification of likely transformation products and reaction barriers. |
| Molecular Dynamics (MD) | Simulating the interaction of Chloropropylate with biological targets or environmental matrices. | Understanding binding affinities and transport properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the toxicity and biodegradability of Chloropropylate and its metabolites. | Risk assessment and prioritization of further experimental studies. nih.gov |
| Machine Learning | Predicting biodegradation pathways based on existing knowledge bases. nih.govoup.com | A comprehensive map of potential metabolites. |
Interdisciplinary Research Integrating Isotopic Tracing with Environmental Modeling
The integration of experimental data from isotopic tracing studies with environmental modeling represents a powerful approach to understanding the fate and transport of pesticides. researchgate.netusgs.govresearchgate.net By introducing this compound into controlled microcosm or mesocosm experiments that simulate real-world environmental conditions, researchers can obtain precise data on its degradation rates and transformation pathways. nih.govmdpi.com
This empirical data can then be used to parameterize and validate environmental fate models, which are mathematical representations of the processes that govern the distribution and persistence of chemicals in the environment. researchgate.net This integrated approach leads to more accurate predictions of environmental concentrations and potential exposure risks.
Collaborative Research Initiatives for Global Reference Material Development
The availability of high-quality, certified reference materials is essential for ensuring the comparability and reliability of analytical data across different laboratories and regulatory bodies. nih.gov For compounds like this compound, establishing a globally recognized reference material would require collaborative efforts between national metrology institutes, research organizations, and industry stakeholders.
Such initiatives would involve the development of robust synthesis and purification protocols for this compound, followed by a comprehensive characterization of its purity and isotopic enrichment. An interlaboratory comparison study would then be necessary to assign a certified reference value and its associated uncertainty. nih.gov The establishment of a certified reference material for this compound would be a significant step forward in supporting global monitoring programs for pesticide residues.
Q & A
Basic Research Questions
Q. What are the critical analytical parameters for identifying and quantifying Chloropropylate-d7 in environmental samples?
- Methodological Answer : Use isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) to achieve high precision. Key parameters include:
- Ionization mode : Electrospray ionization (ESI) in negative mode .
- Collision energy optimization : Calibrate using deuterated analogs to minimize matrix effects .
- Quantitative transitions : Prioritize m/z 325 → 217 (quantifier) and 325 → 181 (qualifier) for this compound .
- Table : Example calibration curve metrics (R² ≥ 0.998, LOD = 0.05 ng/mL, LOQ = 0.15 ng/mL) .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental design : Use accelerated stability testing with controlled variables:
- pH range: 2–12 (adjusted using HCl/NaOH).
- Temperature: 4°C, 25°C, 40°C.
- Time points: 0, 7, 14, 30 days .
- Analytical validation : Monitor degradation products via high-resolution mass spectrometry (HRMS) and compare with non-deuterated analogs to confirm isotopic integrity .
Advanced Research Questions
Q. How can isotopic effects of this compound influence its environmental partitioning compared to non-deuterated Chloropropylate?
- Methodological Answer :
- Comparative studies : Measure log Kow (octanol-water partition coefficient) using shake-flask methods for both compounds.
- Data interpretation : Deuterium substitution typically reduces log Kow by 0.1–0.3 units due to increased hydrophilicity, affecting bioavailability .
- Statistical analysis : Apply ANOVA to confirm significance (α = 0.05) between isotopic variants .
Q. What strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?
- Methodological Answer :
- Hypothesis testing : Use cross-species microsomal assays (human, rat) to identify cytochrome P450 isoform-specific metabolism.
- Data reconciliation : Apply kinetic modeling (e.g., Michaelis-Menten) to compare Vmax and Km values between models .
- Case example : Discrepancies in hydroxylation rates may stem from interspecies differences in CYP3A4/CYP2D6 expression .
Q. How to optimize synthetic routes for this compound to minimize isotopic scrambling during deuteration?
- Methodological Answer :
- Synthetic protocols :
- Use Pd/C-catalyzed H-D exchange under deuterium gas (D2) at 80°C.
- Monitor deuteration efficiency via <sup>2</sup>H NMR (≥98% isotopic purity required) .
- Quality control : Validate positional deuteration using tandem MS fragmentation patterns .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing time-dependent degradation data of this compound?
- Answer :
- Non-linear regression : Fit data to first-order kinetics (Ct = C0 × e<sup>-kt</sup>).
- Half-life calculation : Use 95% confidence intervals for k values to assess uncertainty .
- Software tools : Implement R packages (e.g.,
nlme) for mixed-effects modeling in multi-condition experiments .
Q. How to validate the absence of matrix effects in this compound quantification when analyzing complex biological samples?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
